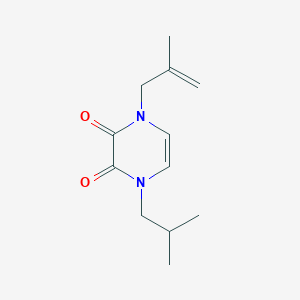![molecular formula C12H16Cl2N2O B6461031 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549040-37-9](/img/structure/B6461031.png)
4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride is a synthetic organic compound with a complex structure It features a pyrrolidinone ring substituted with an aminomethyl group and a 3-chlorophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of the pyrrolidinone with formaldehyde and an amine, followed by reduction with a reducing agent such as sodium cyanoborohydride.
Attachment of the 3-Chlorophenylmethyl Group: The final step involves the alkylation of the pyrrolidinone with a 3-chlorobenzyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of small molecules with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as a central nervous system agent or as a precursor for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)pyrrolidin-2-one: Lacks the chlorophenyl group, which may result in different biological activity and chemical reactivity.
1-[(3-Chlorophenyl)methyl]pyrrolidin-2-one: Lacks the aminomethyl group, affecting its potential interactions and applications.
4-(Hydroxymethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one: The hydroxymethyl group can alter the compound’s solubility and reactivity.
Uniqueness
The presence of both the aminomethyl and 3-chlorophenylmethyl groups in 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride makes it unique. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-2-9(4-11)7-15-8-10(6-14)5-12(15)16;/h1-4,10H,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXGXOYCXFKRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460953.png)
![4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid](/img/structure/B6460957.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)

![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)

![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)
![1'-(oxolane-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461009.png)
![4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461015.png)
![2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6461029.png)
![4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461036.png)

